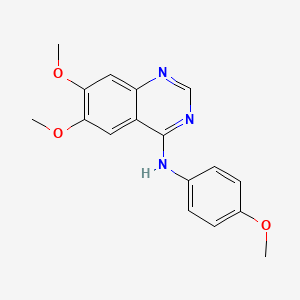
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate is an organic compound with the molecular formula C10H9ClFNO5 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a carbonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate typically involves the reaction of 2-chloro-4-fluoro-5-nitrophenol with 2-methylpropyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
2-Chloro-4-fluoro-5-nitrophenol+2-Methylpropyl chloroformate→2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be targets for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: 2-Chloro-4-fluoro-5-aminophenyl 2-methylpropyl carbonate.
Hydrolysis: 2-Chloro-4-fluoro-5-nitrophenol and 2-methylpropanol.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The carbonate ester group can be hydrolyzed to release the active phenol and alcohol, which can interact with molecular targets in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenyl propyl carbonate
Uniqueness
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Properties
CAS No. |
141772-37-4 |
|---|---|
Molecular Formula |
C11H11ClFNO5 |
Molecular Weight |
291.66 g/mol |
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C11H11ClFNO5/c1-6(2)5-18-11(15)19-10-4-9(14(16)17)8(13)3-7(10)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
WUQPBXNPRRZWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
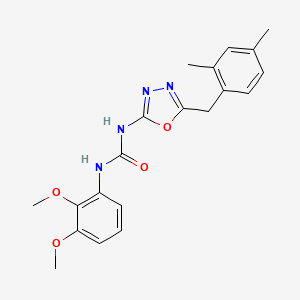
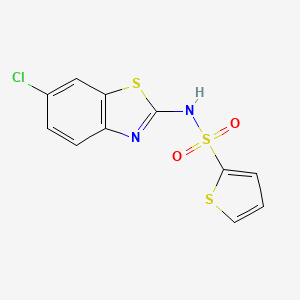
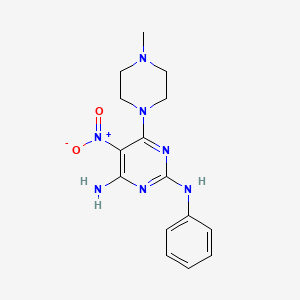
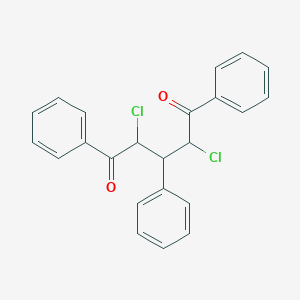
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
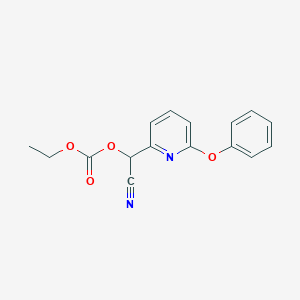
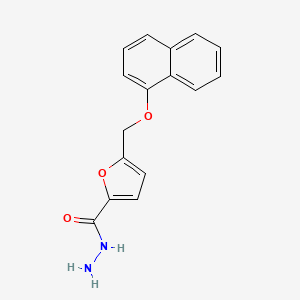
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)

